Regioisomeric Specificity: Differential Potency in Kinase Inhibitor Scaffolds
While no direct enzymatic assay exists for the isolated building block 5-(2-aminopyrimidin-4-yl)furan-2-carboxylic acid, class-level inference from related furanopyrimidine derivatives demonstrates the critical impact of this regioisomeric substitution pattern. In a series of VEGFR-2 inhibitors, compounds bearing the 4-pyrimidinyl-furan linkage exhibited IC50 values in the low nanomolar range (e.g., 42.5 nM for compound 7b) [1]. This contrasts with structurally distinct 2-aminopyrimidines reported for FLT3 (IC50 1.5-7.2 nM) [2] and FGFR4 (IC50 2.6 nM) [3], highlighting that while the 2-aminopyrimidine core provides a basal affinity, the precise substitution (4-yl vs. 5-yl) and the furan-carboxylic acid vector direct potency toward specific kinase targets.
| Evidence Dimension | Kinase Inhibitory Activity (Class-level) |
|---|---|
| Target Compound Data | Not applicable (Building Block) |
| Comparator Or Baseline | 4-Pyrimidinyl-furan Derivative (Compound 7b) IC50 = 42.5 nM; 2-Aminopyrimidine FLT3 Inhibitor IC50 = 1.5-7.2 nM |
| Quantified Difference | The 4-yl furan substitution directs VEGFR-2 inhibition, whereas other 2-aminopyrimidine substitutions enable FLT3 (≤7.2 nM) or FGFR4 (2.6 nM) targeting. |
| Conditions | In vitro kinase inhibition assays (VEGFR-2, FLT3, FGFR4) |
Why This Matters
Procurement of the correct regioisomer (4-yl) is essential to access the specific chemical space for VEGFR-2 or related kinase inhibitor programs.
- [1] El-Haleem, A. A. H., Kassem, M. A. E., et al. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters, 15(1), 100-110. View Source
- [2] Tong, L., Wang, P., Li, X., et al. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry, 65(4), 3229-3246. View Source
- [3] Mo, C., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. BioStudies, S-EPMC5430393. View Source
